4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline (CAS 183322-18-1) is a highly electrophilic, functionalized quinazoline building block primarily procured as the critical penultimate intermediate in the synthesis of epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors, most notably Erlotinib [1]. Featuring two 2-methoxyethoxy solubilizing chains at the 6- and 7-positions and a reactive chlorine atom at the 4-position, this compound is engineered for direct nucleophilic aromatic substitution (SNAr)[2]. By procuring this pre-activated chloro-intermediate at high purity (>98%), pharmaceutical manufacturers bypass hazardous in-house chlorination steps, ensuring streamlined, high-yield coupling with various anilines in polar solvents[3].
Substituting this specific intermediate with its unactivated precursor, 6,7-bis(2-methoxyethoxy)quinazolin-4(3H)-one, requires in-situ activation with harsh reagents like phosphoryl chloride (POCl3) or thionyl chloride (SOCl2), which can degrade the sensitive methoxyethoxy chains and yield up to 11.4% hydrolysis impurities during workup[1]. Alternatively, utilizing the 4-(methylthio) analog as a leaving group substitute results in the stoichiometric release of methanethiol—a highly toxic, flammable, and foul-smelling gas—making it entirely unviable for safe, large-scale commercial manufacturing [2]. Furthermore, substituting with the simpler 4-chloro-6,7-dimethoxyquinazoline (the gefitinib precursor) fundamentally alters the solubility profile and eliminates the extended ether chains necessary for the specific target-binding affinity of Erlotinib-class molecules .
Procuring the pre-chlorinated 4-chloro-6,7-bis(2-methoxyethoxy)quinazoline enables direct SNAr coupling with 3-ethynylaniline, achieving yields of 81% to 97% in standard solvent systems (e.g., isopropanol or aqueous suspension) [1]. In contrast, attempting direct coupling with the unactivated 6,7-bis(2-methoxyethoxy)quinazolin-4(3H)-one yields 0% product without prior, harsh chlorination steps [2].
| Evidence Dimension | Direct SNAr coupling yield with 3-ethynylaniline |
| Target Compound Data | 81% - 97% yield |
| Comparator Or Baseline | 6,7-bis(2-methoxyethoxy)quinazolin-4(3H)-one (0% direct yield) |
| Quantified Difference | >80% absolute increase in direct coupling yield |
| Conditions | Isopropanol/pyridine or aqueous suspension, 25-85°C |
Eliminates the need for highly corrosive chlorinating agents at the final stage of API manufacturing, drastically simplifying the process.
When utilizing 4-chloro-6,7-bis(2-methoxyethoxy)quinazoline, the sole byproduct of the coupling reaction is hydrogen chloride (HCl), which beneficially protonates the product to form the desired Erlotinib hydrochloride salt directly [1]. Conversely, using the alternative 4-(methylthio)-6,7-bis(2-methoxyethoxy)quinazoline intermediate generates one mole of methanethiol gas per mole of product, introducing severe toxicity and flammability hazards [2].
| Evidence Dimension | Stoichiometric byproduct generation |
| Target Compound Data | Generates 1 equivalent of HCl (forms desired API salt) |
| Comparator Or Baseline | 4-(methylthio)-6,7-bis(2-methoxyethoxy)quinazoline (Generates 1 equivalent of toxic methanethiol gas) |
| Quantified Difference | 100% elimination of toxic organosulfur off-gassing |
| Conditions | Nucleophilic substitution with primary anilines |
Bypassing methanethiol generation eliminates the need for specialized gas-scrubbing infrastructure, significantly lowering commercial scale-up costs.
Procuring highly pure (>98%) isolated 4-chloro-6,7-bis(2-methoxyethoxy)quinazoline limits downstream hydrolysis impurities. Processes that rely on the in-situ generation of this chloro-intermediate from the quinazolinone often suffer from incomplete reaction or moisture exposure during workup, leading to up to 11.4% of the intermediate reverting to the unreactive 6,7-bis(2-methoxyethoxy)quinazolinone impurity[1].
| Evidence Dimension | Hydrolysis impurity (quinazolinone reversion) in final coupling mixture |
| Target Compound Data | <1% impurity when using procured, isolated >98% pure intermediate |
| Comparator Or Baseline | Up to 11.4% impurity when generated in-situ and not isolated |
| Quantified Difference | >10% absolute reduction in critical synthesis impurities |
| Conditions | Standard commercial coupling conditions (HPLC analysis) |
Ensures the final API meets stringent pharmacopeial purity requirements without the yield loss associated with intensive recrystallization.
The presence of the two extended 2-methoxyethoxy chains grants this intermediate superior solubility in polar organic solvents compared to simpler analogs. For instance, 4-chloro-6,7-bis(2-methoxyethoxy)quinazoline achieves a solubility of ≥20 mg/mL in DMSO and is highly soluble in chloroform and isopropanol, whereas the shorter-chain 4-chloro-6,7-dimethoxyquinazoline (gefitinib intermediate) exhibits significantly lower solubility, often requiring larger solvent volumes or harsher heating to maintain homogeneity during coupling .
| Evidence Dimension | Solubility in polar aprotic solvents (e.g., DMSO) |
| Target Compound Data | ≥20 mg/mL |
| Comparator Or Baseline | 4-Chloro-6,7-dimethoxyquinazoline (lower solubility due to lack of PEG-like ether chains) |
| Quantified Difference | Significant reduction in required solvent volumes for homogeneous reactions |
| Conditions | Room temperature dissolution in DMSO/Chloroform |
Higher solubility improves reaction kinetics and allows for higher batch concentrations, maximizing reactor throughput.
This is the primary industrial application, where the procured intermediate is directly coupled with 3-ethynylaniline to produce the EGFR inhibitor API in high yield. Utilizing the pre-chlorinated intermediate avoids toxic methanethiol byproducts and ensures the direct formation of the desired hydrochloride salt [1].
The compound is utilized as a highly reactive building block to attach the functionalized quinazoline core to various azido compounds via click chemistry, allowing researchers to explore new structure-activity relationships in oncology without worrying about core synthesis [2].
Procured as a standardized precursor for synthesizing multi-targeted kinase inhibitors, where the highly electrophilic 4-chloro position serves as the reliable anchor point for attaching diverse zinc-binding pharmacophores in medicinal chemistry libraries .
Corrosive;Irritant